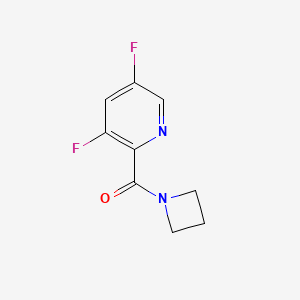

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone

Beschreibung

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone (CAS: 955885-63-9) is a heterocyclic compound featuring a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, linked via a methanone group to an azetidine (four-membered nitrogen-containing ring). Its molecular formula is C₉H₈F₂N₂O, and its structure is characterized by two distinct heterocycles: the electron-deficient 3,5-difluoropyridine moiety and the strained azetidine ring.

Eigenschaften

IUPAC Name |

azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-6-4-7(11)8(12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHKCXBMLSVWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=C(C=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, azetidine can be formed by the reaction of 1,3-dibromopropane with ammonia or primary amines under basic conditions.

Introduction of the Difluoropyridine Moiety: The difluoropyridine moiety can be introduced through nucleophilic substitution reactions. For example, 3,5-difluoropyridine can be reacted with a suitable nucleophile to form the desired intermediate.

Coupling Reaction: The final step involves coupling the azetidine ring with the difluoropyridine moiety through a methanone linkage. This can be achieved using reagents such as acyl chlorides or anhydrides under appropriate conditions.

Industrial Production Methods

Industrial production of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone is part of a broader class of azetidine derivatives that have been shown to possess favorable pharmacological profiles. The azetidine structure allows for increased stability and rigidity, which are beneficial for drug efficacy and specificity .

Notable Applications in Drug Development :

- Antibacterial Agents : Compounds with similar structures have been developed as antibacterial agents due to their ability to inhibit bacterial growth effectively. The presence of the pyridine ring contributes to the compound's interaction with bacterial enzymes .

| Compound Name | Target | Mechanism |

|---|---|---|

| Edonerpic Maleate | Amyloid-β | Neurotrophic Activity |

| Ezetimibe | LDL-C | Cholesterol Absorption Inhibition |

| Cobimetinib | MEK | Antineoplastic Activity |

Anticancer Research

Research indicates that azetidine derivatives can serve as potential anticancer agents. The structural modifications in azetidinyl compounds allow for targeting specific pathways involved in cancer progression. For instance, compounds targeting MEK pathways have shown promise in clinical settings .

Antiviral Properties

Emerging studies suggest that azetidine-based compounds may exhibit antiviral properties, particularly against RNA viruses. The modification of the azetidine structure can enhance binding affinity to viral proteins, potentially leading to effective antiviral therapies .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry investigated various azetidine derivatives, including those similar to azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone. The results demonstrated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Case Study 2: Anticancer Efficacy

In a clinical trial assessing the efficacy of azetidine derivatives in cancer treatment, researchers found that compounds with the azetidine scaffold showed improved selectivity towards cancer cells compared to normal cells. This selective cytotoxicity is crucial for reducing side effects associated with traditional chemotherapy .

Wirkmechanismus

The mechanism of action of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, we compare it with three analogs: (1) a non-fluorinated pyridine derivative, (2) a pyrrolidine-based analog, and (3) a benzophenone-derived UV absorber. Key structural and electronic differences are summarized in Table 1.

Table 1: Structural and Electronic Comparison of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone and Analogs

Impact of Fluorine Substituents

This contrasts with Azetidin-1-yl-(pyridin-2-yl)methanone, where the absence of fluorine may reduce polarity and alter solubility or metabolic stability .

Ring Size and Strain

The azetidine ring (4-membered) imposes significant ring strain, which can increase reactivity but reduce stability compared to the 5-membered pyrrolidine analog. For instance, 3,5-Difluoropyridin-2-yl-(pyrrolidin-1-yl)methanone likely exhibits greater conformational flexibility, which may improve interactions with bulkier substrates in synthetic or biological systems.

Functional Group Variations

Chimassorb®81, a benzophenone derivative, shares the methanone functional group but differs in application as a UV-B absorber.

Research Findings and Methodological Insights

Structural Determination

The crystallographic analysis of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone likely employs programs such as SHELX (for refinement) and OLEX2 (for structure solution and visualization), which are industry standards for small-molecule crystallography . These tools enable precise determination of bond lengths and angles, critical for understanding the azetidine ring’s strain and fluorine’s electronic effects.

Biologische Aktivität

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone can be structurally characterized as follows:

- Molecular Formula : C_{10}H_{8}F_{2}N_{2}O

- Molecular Weight : 224.18 g/mol

- IUPAC Name : 1-Azetidinyl-(3,5-difluoropyridin-2-yl)methanone

The presence of difluoropyridine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone primarily involves:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against resistant bacterial strains. It may act by disrupting bacterial DNA synthesis .

- Neurological Applications : Research suggests that derivatives of azetidine compounds may have implications in neuropharmacology, particularly in targeting monoacylglycerol lipase (MAGL), which is involved in endocannabinoid signaling .

Biological Activity Data

The following table summarizes the biological activities reported for Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone and its derivatives:

Case Studies

Several studies have explored the biological activity of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone:

-

Antimicrobial Efficacy Study :

A study evaluated the compound's effectiveness against various bacterial strains resistant to conventional antibiotics. Results indicated significant antibacterial activity with lower minimum inhibitory concentrations (MICs) compared to standard treatments . -

Protein Kinase Inhibition Assay :

In vitro assays demonstrated that Azetidin derivatives effectively inhibited specific protein kinases involved in cancer progression. This suggests potential therapeutic applications in oncology . -

Neuropharmacological Study :

A recent investigation into MAGL inhibitors revealed that Azetidin-based compounds could modulate endocannabinoid levels, indicating a possible role in treating conditions like anxiety and chronic pain .

Q & A

Q. What are the recommended synthetic routes for Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, and how can reaction efficiency be maximized?

A two-step approach is typically employed: (1) coupling of azetidine derivatives with activated pyridine precursors, and (2) oxidative functionalization. For example, a solvent-free oxidative amidation reaction using substoichiometric 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (0.2–0.5 equivalents) at 55°C for 3 hours achieves yields >85% . Key parameters include:

- Catalyst selection : Nitrate-based oxoammonium salts minimize comproportionation side reactions compared to tetrafluoroborate analogs .

- Solvent-free conditions : Eliminates purification via column chromatography, reducing waste .

- Temperature control : Heating above 50°C accelerates imine formation but must avoid thermal degradation of the difluoropyridine moiety .

Q. How should researchers validate the structural identity of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone?

Combine spectroscopic and crystallographic methods:

- NMR : Key signals include:

- ¹H NMR : Azetidine protons at δ 4.47–4.54 ppm (multiplet) and pyridine fluorine-coupled aromatic protons at δ 8.70–8.84 ppm .

- ¹³C NMR : Carbonyl resonance at δ 189–190 ppm (d, J = 4–5 Hz due to fluorine coupling) .

- X-ray crystallography : Use SHELXL (for small-molecule refinement) or OLEX2 (for integrated solution-refinement workflows) to resolve torsional angles between azetidine and pyridine planes, ensuring planarity deviations <5° .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism be resolved?

The compound may exhibit rotational barriers around the methanone linkage, leading to split signals in room-temperature NMR. Strategies include:

- Variable-temperature NMR : Cool to −40°C to slow isomer interconversion, resolving distinct peaks for each rotamer .

- 2D NMR (HSQC/HMBC) : Correlate azetidine protons with carbonyl carbons to confirm connectivity despite signal broadening .

- DFT calculations : Simulate expected coupling constants and compare with experimental data to assign rotamer populations .

Q. What methodologies address low crystallinity during X-ray structure determination?

- Cocrystallization : Introduce coformers (e.g., succinic acid) to stabilize π-π stacking between pyridine rings .

- Data collection : Use high-flux synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. SHELXD’s dual-space algorithm improves phase solution for partial datasets .

- Twinning analysis : In OLEX2, apply the Hooft parameter or R-value vs. intensity plots to detect and model twinned crystals .

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

- Antimicrobial activity : Use microdilution assays (MIC90) against S. aureus and E. coli, with 82–128 µg/mL indicating moderate potency .

- Anticancer screening : Employ CCK-8 assays on ovarian cancer lines (e.g., SKOV3), with IC50 values <50 µM suggesting therapeutic potential .

- Mechanistic studies : Perform ROS (reactive oxygen species) detection via DCFH-DA staining to link fluorine-mediated electron withdrawal to oxidative stress pathways .

Q. What strategies optimize yield in scale-up synthesis while maintaining purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (from 3 hours to 20 minutes) by enhancing heat transfer for exothermic steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track carbonyl intermediate formation and adjust reagent stoichiometry dynamically .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane 3:1) to achieve >99% purity without chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.